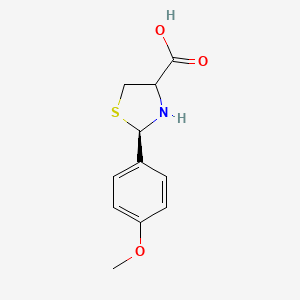

(2R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B8554190

M. Wt: 239.29 g/mol

InChI Key: ZQRSXNJVEHLFCE-QVDQXJPCSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06492460B2

Procedure details

Commercially available Fmoc-Cys(Trt) was attached to the linker based solid support 1 by DIC/DMAP procedure. The solid support (1.0 g) having substitution 0.4 meq/g was placed in reaction vessel and allowed to swell in dichloromethane (DCM) under nitrogen stirring. After 30 min. the resin was filtered and washed with DCM. To this resin a solution of Fmoc-Cys(Trt) (0.70 g, 1.2 mmol) dimethylaminopyridine (DMAP) or N-methyl imidazole (NMI) (0.4 mmol) in DCM:DMF (1:1) 20 ml and was added. This mixture was stirred for 8-10 hrs. The resin was washed three times with DCM and dried. An aliquot of this resin was tested to check the loading by the treatment with 20% piperidine and subsequently recording the absorbance in UV [Method A]. It came out to be 90% loading. The resin bearing Fmoc-Cys(Trt) was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min to remove Fmoc group. The resin was washed three times with DCM and then treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times) to remove the trityl group of Cys. After washing the resin with DCM 3 times, a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added under stirring and the stirring was continued for 8-10 hrs. The resin was washed three times with DCM and dried. It was treated with a mixture of dioxan-MeOH-4N. NaOH (30:9:1, 20 ml) for 30 min under stirring and the resin was filtered and washed with 2 ml of water. The combined filtrate was evaporated in vacuo. The residue was taken in water and extracted with ether. The aqueous layer acidified with 1N hydrochloric acid and extracted with EtOAc (3×70 ml). The combined EtOAc layer was washed with water and brine then dried over Na2SO4 and evaporated in vacuo to yield 2-(4-methoxyphenyl) thiazolidine-4-carboxylic acid as white crystalline material. Yield: 0.061 g, 72%; m.p. 150-51° C.; FAB-MS [M+H]+ 239; 1H NMR (DMSO-d6) δ: 3.5 (m, 2H), 3.7 (s, 3H), 4.8 (bs, 1H), 5.9 (bs, 1H), 6.8-7.1 (Abq, 4H).

Name

DIC DMAP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

DCM DMF

Quantity

20 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH:1](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[C@H:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4][C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)N=C=NC(C)C.CN(C1C=CC=CN=1)C.CN1C=CN=C1.ClCCl.CN([CH:74]=[O:75])C>ClCCl>[CH3:74][O:75][C:21]1[CH:20]=[CH:19][C:18]([CH:5]2[NH:1][CH:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4]2)=[CH:23][CH:22]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12

|

Step Two

|

Name

|

DIC DMAP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(N=C=NC(C)C)C.CN(C)C1=NC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.7 g

|

|

Type

|

reactant

|

|

Smiles

|

N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

0.4 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=NC=C1

|

|

Name

|

DCM DMF

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl.CN(C)C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This mixture was stirred for 8-10 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in reaction vessel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After 30 min. the resin was filtered

|

|

Duration

|

30 min

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with DCM

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin was washed three times with DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove Fmoc group

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin was washed three times with DCM

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times)

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the trityl group of Cys

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing the resin with DCM 3 times

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the stirring was continued for 8-10 hrs

|

|

Duration

|

9 (± 1) h

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin was washed three times with DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It was treated with a mixture of dioxan-MeOH-4N

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

NaOH (30:9:1, 20 ml) for 30 min under stirring

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resin was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined filtrate was evaporated in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EtOAc (3×70 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined EtOAc layer was washed with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

then dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

Outcomes

Product

Details

Reaction Time |

9 (± 1) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C1SCC(N1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06492460B2

Procedure details

Commercially available Fmoc-Cys(Trt) was attached to the linker based solid support 1 by DIC/DMAP procedure. The solid support (1.0 g) having substitution 0.4 meq/g was placed in reaction vessel and allowed to swell in dichloromethane (DCM) under nitrogen stirring. After 30 min. the resin was filtered and washed with DCM. To this resin a solution of Fmoc-Cys(Trt) (0.70 g, 1.2 mmol) dimethylaminopyridine (DMAP) or N-methyl imidazole (NMI) (0.4 mmol) in DCM:DMF (1:1) 20 ml and was added. This mixture was stirred for 8-10 hrs. The resin was washed three times with DCM and dried. An aliquot of this resin was tested to check the loading by the treatment with 20% piperidine and subsequently recording the absorbance in UV [Method A]. It came out to be 90% loading. The resin bearing Fmoc-Cys(Trt) was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min to remove Fmoc group. The resin was washed three times with DCM and then treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times) to remove the trityl group of Cys. After washing the resin with DCM 3 times, a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added under stirring and the stirring was continued for 8-10 hrs. The resin was washed three times with DCM and dried. It was treated with a mixture of dioxan-MeOH-4N. NaOH (30:9:1, 20 ml) for 30 min under stirring and the resin was filtered and washed with 2 ml of water. The combined filtrate was evaporated in vacuo. The residue was taken in water and extracted with ether. The aqueous layer acidified with 1N hydrochloric acid and extracted with EtOAc (3×70 ml). The combined EtOAc layer was washed with water and brine then dried over Na2SO4 and evaporated in vacuo to yield 2-(4-methoxyphenyl) thiazolidine-4-carboxylic acid as white crystalline material. Yield: 0.061 g, 72%; m.p. 150-51° C.; FAB-MS [M+H]+ 239; 1H NMR (DMSO-d6) δ: 3.5 (m, 2H), 3.7 (s, 3H), 4.8 (bs, 1H), 5.9 (bs, 1H), 6.8-7.1 (Abq, 4H).

Name

DIC DMAP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

DCM DMF

Quantity

20 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH:1](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[C@H:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4][C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)N=C=NC(C)C.CN(C1C=CC=CN=1)C.CN1C=CN=C1.ClCCl.CN([CH:74]=[O:75])C>ClCCl>[CH3:74][O:75][C:21]1[CH:20]=[CH:19][C:18]([CH:5]2[NH:1][CH:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4]2)=[CH:23][CH:22]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12

|

Step Two

|

Name

|

DIC DMAP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(N=C=NC(C)C)C.CN(C)C1=NC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.7 g

|

|

Type

|

reactant

|

|

Smiles

|

N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

0.4 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=NC=C1

|

|

Name

|

DCM DMF

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl.CN(C)C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This mixture was stirred for 8-10 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in reaction vessel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After 30 min. the resin was filtered

|

|

Duration

|

30 min

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with DCM

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin was washed three times with DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove Fmoc group

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin was washed three times with DCM

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times)

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the trityl group of Cys

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing the resin with DCM 3 times

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the stirring was continued for 8-10 hrs

|

|

Duration

|

9 (± 1) h

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin was washed three times with DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It was treated with a mixture of dioxan-MeOH-4N

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

NaOH (30:9:1, 20 ml) for 30 min under stirring

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resin was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined filtrate was evaporated in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EtOAc (3×70 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined EtOAc layer was washed with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

then dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

Outcomes

Product

Details

Reaction Time |

9 (± 1) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C1SCC(N1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06492460B2

Procedure details

Commercially available Fmoc-Cys(Trt) was attached to the linker based solid support 1 by DIC/DMAP procedure. The solid support (1.0 g) having substitution 0.4 meq/g was placed in reaction vessel and allowed to swell in dichloromethane (DCM) under nitrogen stirring. After 30 min. the resin was filtered and washed with DCM. To this resin a solution of Fmoc-Cys(Trt) (0.70 g, 1.2 mmol) dimethylaminopyridine (DMAP) or N-methyl imidazole (NMI) (0.4 mmol) in DCM:DMF (1:1) 20 ml and was added. This mixture was stirred for 8-10 hrs. The resin was washed three times with DCM and dried. An aliquot of this resin was tested to check the loading by the treatment with 20% piperidine and subsequently recording the absorbance in UV [Method A]. It came out to be 90% loading. The resin bearing Fmoc-Cys(Trt) was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min to remove Fmoc group. The resin was washed three times with DCM and then treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times) to remove the trityl group of Cys. After washing the resin with DCM 3 times, a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added under stirring and the stirring was continued for 8-10 hrs. The resin was washed three times with DCM and dried. It was treated with a mixture of dioxan-MeOH-4N. NaOH (30:9:1, 20 ml) for 30 min under stirring and the resin was filtered and washed with 2 ml of water. The combined filtrate was evaporated in vacuo. The residue was taken in water and extracted with ether. The aqueous layer acidified with 1N hydrochloric acid and extracted with EtOAc (3×70 ml). The combined EtOAc layer was washed with water and brine then dried over Na2SO4 and evaporated in vacuo to yield 2-(4-methoxyphenyl) thiazolidine-4-carboxylic acid as white crystalline material. Yield: 0.061 g, 72%; m.p. 150-51° C.; FAB-MS [M+H]+ 239; 1H NMR (DMSO-d6) δ: 3.5 (m, 2H), 3.7 (s, 3H), 4.8 (bs, 1H), 5.9 (bs, 1H), 6.8-7.1 (Abq, 4H).

Name

DIC DMAP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

DCM DMF

Quantity

20 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH:1](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[C@H:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4][C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)N=C=NC(C)C.CN(C1C=CC=CN=1)C.CN1C=CN=C1.ClCCl.CN([CH:74]=[O:75])C>ClCCl>[CH3:74][O:75][C:21]1[CH:20]=[CH:19][C:18]([CH:5]2[NH:1][CH:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4]2)=[CH:23][CH:22]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12

|

Step Two

|

Name

|

DIC DMAP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(N=C=NC(C)C)C.CN(C)C1=NC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.7 g

|

|

Type

|

reactant

|

|

Smiles

|

N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

0.4 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=NC=C1

|

|

Name

|

DCM DMF

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl.CN(C)C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This mixture was stirred for 8-10 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in reaction vessel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After 30 min. the resin was filtered

|

|

Duration

|

30 min

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with DCM

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin was washed three times with DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove Fmoc group

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin was washed three times with DCM

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times)

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the trityl group of Cys

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing the resin with DCM 3 times

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the stirring was continued for 8-10 hrs

|

|

Duration

|

9 (± 1) h

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin was washed three times with DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It was treated with a mixture of dioxan-MeOH-4N

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

NaOH (30:9:1, 20 ml) for 30 min under stirring

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resin was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined filtrate was evaporated in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EtOAc (3×70 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined EtOAc layer was washed with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

then dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

Outcomes

Product

Details

Reaction Time |

9 (± 1) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C1SCC(N1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |